molecular formula C10H16O3 B14368495 Cyclopentanepropanoic acid, 3-oxo-, ethyl ester CAS No. 92015-98-0

Cyclopentanepropanoic acid, 3-oxo-, ethyl ester

Cat. No.: B14368495
CAS No.: 92015-98-0
M. Wt: 184.23 g/mol
InChI Key: NWGFLJCTAGUEKK-UHFFFAOYSA-N
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Description

Cyclopentanepropanoic acid, 3-oxo-, ethyl ester is an organic compound with the molecular formula C10H16O3. It is an ester derivative of cyclopentanepropanoic acid and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentanepropanoic acid, 3-oxo-, ethyl ester typically involves the esterification of cyclopentanepropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclopentanepropanoic acid, 3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the parent acid and ethanol in the presence of water and a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water, sulfuric acid (acidic conditions) or sodium hydroxide (basic conditions).

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Hydrolysis: Cyclopentanepropanoic acid and ethanol.

    Reduction: Cyclopentanepropanoic alcohol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanepropanoic acid, 3-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclopentanepropanoic acid, 3-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentanepropanoic acid, 3-oxo-, ethyl ester can be compared with other similar compounds such as:

    Cyclopentanepropanoic acid: The parent acid form, which has different reactivity and applications.

    Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: A similar ester with a different alkyl group, used in different applications.

    Ethyl-3-cyclopropyl-3-oxopropionate: Another ester with a different ring structure, used in various chemical syntheses.

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.

Properties

IUPAC Name

ethyl 3-(3-oxocyclopentyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)6-4-8-3-5-9(11)7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGFLJCTAGUEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339732
Record name Cyclopentanepropanoic acid, 3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92015-98-0
Record name Cyclopentanepropanoic acid, 3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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